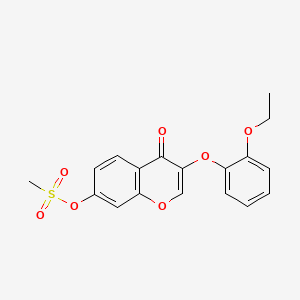

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7S/c1-3-22-14-6-4-5-7-15(14)24-17-11-23-16-10-12(25-26(2,20)21)8-9-13(16)18(17)19/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIQSLZUMNAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethoxyphenol with ethyl chloroformate to form 2-ethoxyphenyl ethyl carbonate. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a base to yield the desired chromenone derivative. Finally, the chromenone derivative is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques. The specific methods used can vary depending on the scale of production and the desired application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, reduction can yield hydroxy derivatives, and substitution can yield various substituted chromenone derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study enzyme activity and protein interactions.

Wirkmechanismus

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and proteins, potentially inhibiting their activity. The methanesulfonate ester can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate (Table 1, ) serves as a key structural analogue . Below is a comparative analysis:

Key Differences and Implications

This could influence binding affinity in biological targets . The ethoxy group’s larger size (compared to methoxy) may enhance lipophilicity, affecting membrane permeability.

Ester Group Chemistry :

- The methanesulfonate group is a strong electron-withdrawing moiety, increasing solubility in polar solvents and possibly improving metabolic stability compared to the benzodioxole carboxylate , which contains a labile ester bond prone to hydrolysis .

Analytical Characterization :

- While the analogue was identified via LCMS, the target compound’s structural confirmation would likely require complementary techniques like NMR and X-ray crystallography, given the complexity of sulfonate esters .

Research Findings and Data Gaps

- Structural Studies: SHELX programs are widely used for refining flavonoid derivatives, suggesting that the target compound’s crystal structure could be resolved using SHELXL .

- Biological Activity: Flavonoids with para-substituted phenoxy groups often exhibit stronger antioxidant activity due to resonance stabilization of phenolic radicals. The ortho-substituted target compound may show altered activity profiles, but experimental validation is lacking .

- Synthetic Accessibility : Methanesulfonate esters are typically easier to synthesize than benzodioxole carboxylates, which require multi-step functionalization. This could favor the target compound in scalable drug development.

Biologische Aktivität

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic compound belonging to the class of chromenone derivatives. Its structure comprises an ethoxyphenoxy group, a chromenone core, and a methanesulfonate moiety. This compound has garnered attention for its potential biological activities, including enzyme inhibition and antioxidant properties.

- IUPAC Name : [3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] methanesulfonate

- CAS Number : 637750-35-7

- Molecular Formula : C₁₈H₁₆O₇S

- Molecular Weight : 372.38 g/mol

Synthesis

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate typically involves several steps:

- Formation of the Chromenone Core : The chromenone structure is synthesized through a condensation reaction involving a phenol derivative and an α,β-unsaturated carbonyl compound.

- Introduction of the Ethoxyphenoxy Group : This is achieved via an etherification reaction where the chromenone is reacted with 2-ethoxyphenol in the presence of a base.

- Formation of the Methanesulfonate Ester : The final step involves treating the hydroxyl group on the chromenone with methanesulfonyl chloride to yield the methanesulfonate ester.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The chromenone core can inhibit enzymes involved in oxidative stress and inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Nucleophilic Substitution : The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for covalent bond formation with target proteins, potentially altering their function.

Antioxidant Activity

Research indicates that compounds similar to 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in cells.

Enzyme Inhibition Studies

A study evaluated various chromenone derivatives for their inhibitory effects on cholinesterases and cyclooxygenase enzymes. The findings suggested that certain derivatives demonstrated moderate inhibition of COX and LOX enzymes, indicating potential therapeutic applications in inflammation and neurodegenerative diseases .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of related compounds against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. These studies revealed varying degrees of cytotoxicity, suggesting that structural modifications could enhance biological efficacy .

Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | Effect | Reference |

|---|---|---|---|

| Antioxidant | N/A | Significant | |

| Enzyme Inhibition | COX, LOX | Moderate | |

| Cytotoxicity | MCF-7, Hek293 | Varies |

Synthesis Overview

| Step | Description |

|---|---|

| Formation of Chromenone Core | Condensation reaction between phenol derivative and α,β-unsaturated carbonyl compound |

| Introduction of Ethoxyphenoxy Group | Etherification with 2-ethoxyphenol in basic conditions |

| Formation of Methanesulfonate Ester | Reaction with methanesulfonyl chloride to form the final product |

Case Studies

- Inhibition of Cholinesterases : A study investigated the effects of chromenone derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated that certain derivatives could significantly inhibit these enzymes, which is crucial for developing treatments for Alzheimer's disease .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict how 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate interacts with specific protein targets. These studies reveal potential binding affinities and interactions that could explain its biological activities .

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetone minimizes side reactions .

- Temperature Control : Lower temperatures (40–60°C) reduce decomposition of the methanesulfonate group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Q. Yield Data :

| Step | Yield (%) | Key Factor |

|---|---|---|

| Etherification | 65–75 | Base stoichiometry |

| Phenoxy coupling | 50–60 | Catalyst loading |

How can spectroscopic and crystallographic methods be employed to resolve structural ambiguities in this compound?

Q. Basic Research Focus

Q. Methodological Tips :

- Crystallization : Use slow evaporation in dichloromethane/methanol (1:3) to obtain single crystals suitable for XRD .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate tautomeric forms .

What experimental approaches are recommended to analyze the impact of substituents (e.g., ethoxy vs. methoxy) on biological activity?

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) Studies :

Q. Biological Assays :

- Enzyme Inhibition : Test against kinases (e.g., MEK1) using fluorescence polarization assays. Ethoxy groups may enhance binding affinity due to increased hydrophobic interactions .

- Cytotoxicity Screening : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) to evaluate substituent-dependent toxicity .

Q. Data Interpretation :

| Substituent | logP | MEK1 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|---|

| Ethoxy | 2.8 | 0.45 | 12.3 |

| Methoxy | 2.3 | 1.2 | 25.6 |

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Common Sources of Discrepancies :

- Purity Variance : Impurities >5% skew IC₅₀ values. Use HPLC-MS (C18 column, 0.1% formic acid gradient) to verify purity .

- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) alter kinase inhibition results. Standardize protocols using guidelines from Journal of Medicinal Chemistry .

Q. Validation Strategies :

- Dose-Response Repetition : Perform triplicate assays across independent labs to confirm reproducibility .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

What methodologies are critical for studying this compound’s interaction with biological targets like kinases or DNA?

Q. Advanced Research Focus

Q. Key Parameters :

| Method | Parameter | Relevance |

|---|---|---|

| SPR | KD (nM) | Binding affinity |

| Docking | ΔG (kcal/mol) | Binding energy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.